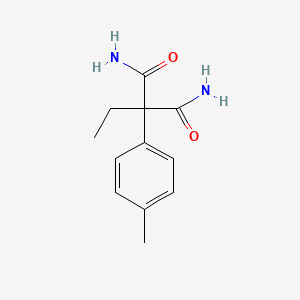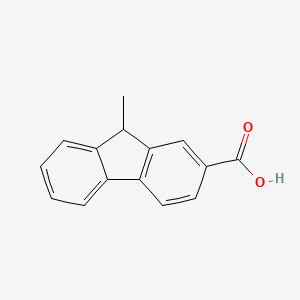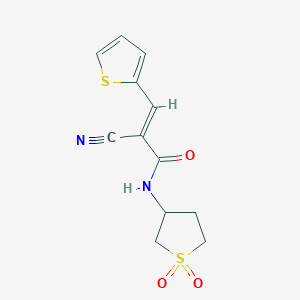![molecular formula C24H16Cl2F3N5OS B11973828 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973828.png)
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4,5-bis(4-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluorométhyl)phényl]méthylidène}acétohydrazide est un composé organique complexe qui comprend un cycle triazole, des groupes chlorophényle et un groupe trifluorométhylphényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{[4,5-bis(4-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluorométhyl)phényl]méthylidène}acétohydrazide implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés comprennent la formation du cycle triazole, l'introduction des groupes chlorophényle et le couplage final avec le groupe trifluorométhylphényle.
Formation du cycle triazole : Cette étape implique la cyclisation de précurseurs appropriés en conditions acides ou basiques pour former le cycle triazole.
Introduction des groupes chlorophényle : Les groupes chlorophényle sont introduits par des réactions de substitution aromatique électrophile.
Couplage avec le groupe trifluorométhylphényle : L'étape finale implique le couplage de l'intermédiaire triazole avec le groupe trifluorométhylphényle en utilisant un réactif de couplage approprié tel que l'EDCI ou le DCC.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à flux continu, de plates-formes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
2-{[4,5-bis(4-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluorométhyl)phényl]méthylidène}acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : La réduction peut être obtenue à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les conditions de réaction et les réactifs utilisés.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.
Substitution : Agents halogénants, nucléophiles et électrophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire les alcools ou les amines correspondants.
Applications de recherche scientifique
2-{[4,5-bis(4-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluorométhyl)phényl]méthylidène}acétohydrazide a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel comme agent antimicrobien, antifongique et anticancéreux en raison de ses caractéristiques structurales uniques.
Science des matériaux : Il est exploré pour une utilisation dans le développement de matériaux avancés, y compris les polymères et les revêtements, en raison de sa stabilité et de sa réactivité.
Études biologiques : Le composé est utilisé dans des études biologiques pour comprendre ses interactions avec diverses biomolécules et son potentiel en tant qu'agent thérapeutique.
Mécanisme d'action
Le mécanisme d'action de 2-{[4,5-bis(4-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluorométhyl)phényl]méthylidène}acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber l'activité de certaines enzymes ou perturber les processus cellulaires, conduisant à ses effets biologiques observés. Les cibles moléculaires et les voies exactes impliquées font l'objet de recherches en cours.
Applications De Recherche Scientifique
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du 1,2,4-triazole : Ces composés partagent la structure du cycle triazole et présentent des activités biologiques similaires.
Composés chlorophényles : Les composés avec des groupes chlorophényle sont connus pour leurs propriétés antimicrobiennes et antifongiques.
Composés trifluorométhylphényles : Ces composés sont étudiés pour leur stabilité et leur réactivité dans diverses réactions chimiques.
Unicité
2-{[4,5-bis(4-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluorométhyl)phényl]méthylidène}acétohydrazide est unique en raison de la combinaison de ses caractéristiques structurales, y compris le cycle triazole, les groupes chlorophényle et le groupe trifluorométhylphényle. Cette combinaison confère au composé des propriétés chimiques et biologiques distinctes, ce qui en fait un sujet d'étude précieux dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C24H16Cl2F3N5OS |
|---|---|
Poids moléculaire |
550.4 g/mol |
Nom IUPAC |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H16Cl2F3N5OS/c25-18-7-3-16(4-8-18)22-32-33-23(34(22)20-11-9-19(26)10-12-20)36-14-21(35)31-30-13-15-1-5-17(6-2-15)24(27,28)29/h1-13H,14H2,(H,31,35)/b30-13+ |
Clé InChI |
FBOYNMQJJQFPAF-VVEOGCPPSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B11973750.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11973770.png)
![4-(4-Benzylpiperazin-1-yl)-5-(biphenyl-4-yl)thieno[2,3-d]pyrimidine](/img/structure/B11973773.png)
![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973776.png)
![N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B11973789.png)

![2-(Naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973798.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973815.png)
![6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11973818.png)
![3-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11973820.png)


